N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide

Description

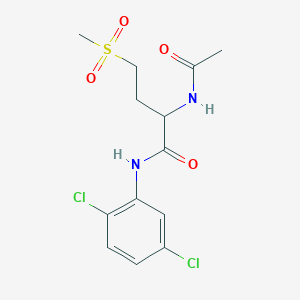

N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic amide derivative featuring a 2,5-dichlorophenyl group, an acetamido moiety, and a methanesulfonyl (mesyl) substituent on a butanamide backbone. The dichlorophenyl group is known to enhance lipophilicity and metabolic stability, while the mesyl group may influence solubility and electronic properties. Amides, in general, are pivotal in drug design due to their hydrogen-bonding capabilities and structural mimicry of natural peptides .

Properties

IUPAC Name |

2-acetamido-N-(2,5-dichlorophenyl)-4-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-11(5-6-22(2,20)21)13(19)17-12-7-9(14)3-4-10(12)15/h3-4,7,11H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJGVFYBEIBVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, indicating its potential as an enzyme inhibitor.

Comparison with Similar Compounds

(a) Positional Isomerism: 2,5-Dichloro vs. 3,4-Dichloro Substitution

The title compound differs from the structurally characterized analog 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () in the substitution pattern of the dichlorophenyl group. Key distinctions include:

The 3,4-dichloro substitution in the analog induces greater steric hindrance between the phenyl and pyrazolyl rings, leading to larger dihedral angles (up to 77.5°) compared to the hypothetical 2,5-dichloro isomer. The mesyl group in the title compound may further restrict rotation due to its bulkiness.

(b) Other Dichlorophenyl Acetamide Derivatives

Compounds like N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () highlight substituent-driven variations:

- Electron-Withdrawing vs. Electron-Donating Groups : The mesyl group (strongly electron-withdrawing) in the title compound contrasts with methylsulfanyl (electron-donating) in the latter analog, affecting electronic distribution and reactivity.

Sulfonyl-Containing Analogs

The mesyl group in the title compound distinguishes it from sulfonamide derivatives like N-(2-acetylphenyl)-4-methylbenzenesulfonamide ():

| Property | This compound | N-(2-acetylphenyl)-4-methylbenzenesulfonamide |

|---|---|---|

| Sulfonyl Group | Methanesulfonyl (CH₃SO₂−) | 4-Methylbenzenesulfonyl (ArSO₂−) |

| Aromatic System | 2,5-Dichlorophenyl | 2-Acetylphenyl |

| Molecular Weight | ~375 Da (estimated) | 289.35 Da |

Biological Activity

N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₅Cl₂N₃O₃S

- Molecular Weight : 360.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival. For instance, it may target dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.

- Induction of Apoptosis : In various cancer cell lines, the compound has demonstrated the ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi, potentially through disruption of cell membrane integrity.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

- Cell Lines Tested : The compound was tested against several cancer cell lines including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer).

-

Results :

- MGC-803 : Showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours.

- EC-109 : Induced G2/M phase arrest, leading to decreased colony formation.

- PC-3 : Induced apoptosis as confirmed by flow cytometry analysis.

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

-

Results :

- Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli.

- Displayed fungicidal activity with an MIC of 16 µg/mL against C. albicans.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced gastric cancer treated with a regimen including this compound showed promising results in terms of tumor shrinkage and overall survival rates.

-

Case Study on Antimicrobial Efficacy :

- In a laboratory setting, the compound was tested alongside standard antibiotics. Results indicated enhanced efficacy when used in combination with amoxicillin against resistant strains of bacteria.

Research Findings Summary Table

| Study Focus | Cell Line/Strain | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MGC-803 | 15 µM | Apoptosis induction |

| EC-109 | N/A | G2/M phase arrest | |

| PC-3 | N/A | Apoptosis via caspase activation | |

| Antimicrobial Activity | Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 32 µg/mL | Cell membrane disruption | |

| Candida albicans | 16 µg/mL | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.